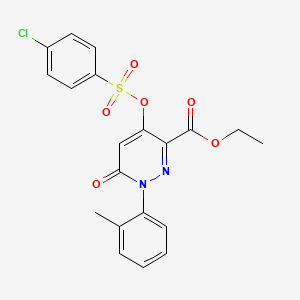
Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H17ClN2O6S and its molecular weight is 448.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a dihydropyridazine core with various functional groups, such as an ethyl ester and a sulfonate. The presence of the 4-chlorophenyl and o-tolyl substituents enhances its potential biological activity. The molecular formula is C19H18ClN2O6S with a molecular weight of approximately 448.9 g/mol .
| Property | Details |
|---|---|
| Molecular Formula | C19H18ClN2O6S |
| Molecular Weight | 448.9 g/mol |
| Core Structure | Dihydropyridazine |
| Key Functional Groups | Ethyl ester, sulfonate |
Antibacterial Activity
Research has shown that compounds with similar structural features exhibit notable antibacterial properties. For instance, derivatives containing the sulfonamide functionality are known for their efficacy against various bacterial strains. This compound may also demonstrate similar effects due to its sulfonate group .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on acetylcholinesterase (AChE) and urease inhibition. These activities are crucial for developing treatments for conditions like Alzheimer’s disease and urinary tract infections .
Anticancer Properties
The dihydropyridazine core is associated with anticancer activity in various derivatives. The potential for this compound to inhibit tumor growth could be explored further in preclinical studies .
The biological activity of this compound likely involves several mechanisms:
- Interaction with Enzymes : The sulfonamide group can interact with active sites of enzymes, inhibiting their function.
- Disruption of Bacterial Cell Walls : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : Compounds with the dihydropyridazine structure may induce programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies and Research Findings
A study evaluating the antibacterial properties of related compounds found that derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus . While specific data on this compound is limited, its structural similarity to these effective derivatives suggests promising activity.
Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
ethyl 4-(4-chlorophenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-17(29-30(26,27)15-10-8-14(21)9-11-15)12-18(24)23(22-19)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGJNFHKAMPPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














